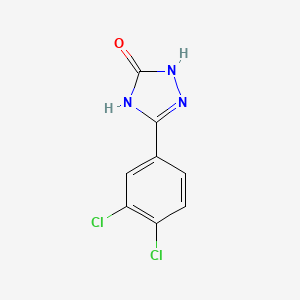

5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is characterized by signals corresponding to the aromatic protons of the dichlorophenyl group and the triazolone ring protons. For the dichlorophenyl moiety, protons at positions 2, 5, and 6 resonate as a multiplet in the δ 7.35–7.60 ppm range due to deshielding by electron-withdrawing chlorine atoms. The triazolone ring protons (N–H and C–H) appear as broad singlets between δ 8.50–10.00 ppm, though exact chemical shifts depend on solvent and concentration.

In the carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum, the carbonyl carbon (C=O) resonates near δ 165 ppm, while the triazolone ring carbons appear between δ 145–155 ppm. The dichlorophenyl carbons exhibit signals at δ 125–135 ppm, with chlorine-induced splitting observed for C3 and C4.

Infrared (IR) Vibrational Frequency Analysis

Infrared spectroscopy reveals key functional group vibrations:

- C=O Stretch : A strong absorption band at 1,680–1,710 cm⁻¹

- N–H Stretch : Medium-intensity bands at 3,200–3,400 cm⁻¹

- C–Cl Stretch : Peaks at 550–750 cm⁻¹

- Aromatic C=C Stretching : Bands at 1,450–1,600 cm⁻¹

The absence of peaks above 3,400 cm⁻¹ confirms the lack of free hydroxyl groups, while the C=O stretch frequency aligns with conjugated carbonyl groups in heterocyclic systems.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound shows a molecular ion peak at m/z 230.05, corresponding to the molecular weight of C₈H₅Cl₂N₃O. Major fragmentation pathways include:

- Loss of Cl (35/37 Da) yielding ions at m/z 195/193

- Cleavage of the triazolone ring to form C₃H₂N₃O⁺ (m/z 96)

- Formation of dichlorophenyl fragments at m/z 161 (C₆H₃Cl₂⁺)

High-resolution mass spectrometry (HRMS) confirms the exact mass of the molecular ion as 229.9824 Da (calculated for C₈H₅Cl₂N₃O: 229.9821).

Properties

CAS No. |

62036-23-1 |

|---|---|

Molecular Formula |

C8H5Cl2N3O |

Molecular Weight |

230.05 g/mol |

IUPAC Name |

3-(3,4-dichlorophenyl)-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) |

InChI Key |

SQIVHXVXPMTTCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=O)N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 3,4-dichlorophenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often require heating and the use of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Structural Features and Reactivity Basis

The compound’s reactivity stems from:

-

Triazolone ring : Susceptible to nucleophilic attack at the carbonyl group and electrophilic substitution at nitrogen atoms .

-

3,4-Dichlorophenyl group : Electron-withdrawing chlorine atoms enhance electrophilic aromatic substitution (EAS) limitations but promote halogen-based coupling reactions.

-

Molecular formula : , with a molecular weight of 244.07 g/mol .

Nucleophilic Substitution

The triazolone ring undergoes nucleophilic substitution at the carbonyl oxygen or adjacent nitrogen atoms.

Example : Reaction with hydrazine derivatives forms hydrazone intermediates, which cyclize to yield fused triazole systems .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, ethanol, reflux | 4-Amino-triazole derivatives | 82–91% | |

| Cyclization | , KOH, hydrazine | Triazolethiones | 70–85% |

Cycloaddition and Annulation

The compound participates in [3+2] cycloadditions and nickel-/palladium-catalyzed annulations.

Example : Nickel-promoted cascade annulation with sodium cyanate forms 1,2,4-triazol-3-ones .

| Substrate | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazonoyl chlorides | , | Angiotensin II antagonist cores | 89–93% | |

| Arylidene malononitrile | , EtOH | Triazolidine-3-thiones | 87% |

Halogen-Dependent Coupling

The 3,4-dichlorophenyl group enables Suzuki-Miyaura and Ullmann couplings.

Example : Eschenmoser coupling with tetrachloro-1,4-benzoquinone yields diazenyl-triazolethiones via a CT-complexation mechanism .

| Coupling Type | Conditions | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| Eschenmoser coupling | , | Diazene-triazolethione hybrids | 82–88% yield, 0.134–1.84 μg/mL (DNA gyrase inhibition) |

Biological Interaction Pathways

The compound’s bioactivity correlates with its ability to inhibit enzymes like DNA gyrase.

Mechanism :

-

Triazole ring coordination : Mimics carboxylate groups in enzyme active sites .

-

Dichlorophenyl binding : Enhances hydrophobic interactions with target proteins.

| Biological Target | Assay Results | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| DNA gyrase (Bacillus subtilis) | -9.5 (docking score) | ||

| Angiotensin II receptor | Not yet validated | N/A |

Comparative Reactivity with Analogues

The 3,4-dichlorophenyl group differentiates this compound from simpler triazolones:

| Compound | Key Feature | Unique Reactivity |

|---|---|---|

| 4-Methyl-triazol-3-one | Lacks halogen substituents | Lower EAS activity |

| Benzotriazole | Fused aromatic system | Superior corrosion inhibition |

| Target compound | 3,4-Dichlorophenyl group | Enhanced coupling/biological activity |

Triazole Ring Construction

-

Method A : Hydrazonoyl chloride + sodium cyanate → triazolone (Ni catalysis, 89–93% yield) .

-

Method B : Arylidene malononitrile + thiosemicarbazide → triazolidine-3-thione (acid catalysis, 87% yield) .

Functionalization

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, certain triazole derivatives demonstrate effective antibacterial properties comparable to established antibiotics . The presence of halogen substituents enhances the antimicrobial efficacy of these compounds.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Experimental studies have reported that specific derivatives can significantly reduce inflammation in animal models. For example, compounds derived from triazole structures have shown comparable anti-inflammatory activities to non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin .

Potential in Cancer Therapy

Emerging research suggests that triazole derivatives may have cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. This potential makes this compound a candidate for further investigation in cancer therapeutics .

Agricultural Applications

Herbicidal Activity

The compound has been studied for its herbicidal properties. Triazole-based herbicides are known for their ability to inhibit plant growth by interfering with specific biosynthetic pathways in plants. Research findings indicate that derivatives of this compound can effectively control weed growth while minimizing damage to crops . This application is particularly valuable in sustainable agriculture practices.

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing new polymers with enhanced properties. The incorporation of triazole units into polymer chains can improve thermal stability and mechanical strength. Research is ongoing to explore the use of these polymers in various applications such as coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes, leading to its biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

*Estimated based on the base triazolone (85.06 g/mol) + 3,4-dichlorophenyl group (129.0 g/mol).

Key Observations:

- Functional Groups: The triazol-3-thione in the benzoxazole derivative () replaces the ketone oxygen with sulfur, altering hydrogen-bonding capacity and solubility . Trifluoromethyl groups in Aprepitant improve lipophilicity and bioavailability, critical for its role as an antiemetic drug .

Substituent Effects :

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Key Observations:

Biological Activity

5-(3,4-Dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C10H8Cl2N4O. Its structure features a triazole ring fused with a dichlorophenyl group, which enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.

Table 1: Summary of Antimicrobial Activities

| Microorganism | Activity (MIC μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anticancer Properties

Studies have shown that this compound also possesses anticancer activity. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The biological activity of this compound is attributed to its ability to interact with specific biological targets within cells. For instance:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleic acid synthesis.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

- Condensation Reactions : Involving triazole precursors and dichlorophenyl derivatives.

- Cyclization : Utilizing hydrazine derivatives under acidic or basic conditions to form the triazole ring.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics.

Case Study 2: Anticancer Activity

A research group investigated the anticancer properties of the compound on human cancer cell lines. They found that treatment with this compound resulted in significant cell death in MCF-7 cells through apoptosis pathways.

Q & A

Q. What are the standard synthetic protocols for 5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions. For example, 5-aryl-1,2-dihydrotriazol-3-ones can be prepared by alkaline cyclization of 1-aroyl-4-alkylsemicarbazides or by reacting triazole-3-thiones with monochloroacetic acid in alkaline solvents. Optimization involves adjusting solvent ratios (e.g., water:DMF 1:1), reaction time, and temperature to improve yields. Post-synthesis purification may involve recrystallization or chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C) to confirm substituent positions on the triazole and dichlorophenyl rings.

- FT-IR to identify carbonyl (C=O) and N-H stretches in the triazolone core.

- X-ray diffraction (XRD) for resolving crystal packing and hydrogen-bonding networks, as demonstrated in structurally similar triazolone derivatives .

Q. How does the solubility profile of this compound influence solvent selection for biological assays?

The dichlorophenyl group enhances lipophilicity, limiting aqueous solubility. Polar aprotic solvents (e.g., DMSO) are preferred for in vitro studies. Solubility can be quantified via UV-Vis spectroscopy at varying solvent ratios, with adjustments made using co-solvents like PEG-400 .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of 5-(3,4-dichlorophenyl)-1,2-dihydrotriazol-3-one?

Ab initio molecular dynamics (AIMD) simulations reveal that decomposition proceeds via C-N bond cleavage or hydrogen migration, depending on temperature. At high temperatures (>500 K), C-NO₂ homolysis dominates, while lower temperatures favor HONO elimination via hydrogen transfer. Transition states and activation energies (e.g., 38.0 kcal/mol for HONO loss) can be validated using DFT calculations .

Q. How does structural modification of the dichlorophenyl group affect pharmacological activity in triazolone derivatives?

Substitution patterns on the phenyl ring (e.g., 3,4-dichloro vs. 2,4-dichloro) alter electronic and steric properties, impacting receptor binding. For anticonvulsant activity, 5-aryl triazolones with electron-withdrawing groups show enhanced efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. SAR studies should compare IC₅₀ values across analogs .

Q. What in silico strategies are recommended for predicting the biological targets of this compound?

Molecular docking against neurokinin-1 (NK-1) or GABAₐ receptors can be performed using AutoDock Vina. Pharmacophore modeling based on aprepitant (a structurally related NK-1 antagonist) highlights the importance of the triazolone core and hydrophobic substituents. MD simulations assess binding stability over 100-ns trajectories .

Q. How can thermodynamic stability and polymorphic forms of this compound be analyzed?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify melting points and decomposition thresholds. Polymorph screening via solvent-mediated crystallization (e.g., ethanol vs. acetonitrile) identifies stable forms, with XRD confirming lattice differences .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma)?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS/MS (using MRM transitions) ensures specificity. Sample preparation involves protein precipitation with acetonitrile followed by SPE cleanup. Validation parameters include LOD (0.1 µg/mL) and recovery (>95%) .

Q. How do conflicting data on synthetic yields arise, and how can they be resolved?

Yield discrepancies (e.g., 93% vs. 97% in similar routes) may stem from impurities in starting materials or incomplete cyclization. Replicating reactions under inert atmospheres (N₂/Ar) and monitoring via TLC can standardize outcomes. Kinetic studies under varying pH and temperature identify rate-limiting steps .

Q. What strategies mitigate cytotoxicity in triazolone derivatives during preclinical development?

Structural optimization, such as introducing hydrophilic groups (e.g., -OH, -COOH) or reducing lipophilicity via fluorination, lowers off-target effects. In vitro cytotoxicity screening (MTT assay) on HEK-293 and HepG2 cells guides prioritization of analogs with therapeutic indices >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.